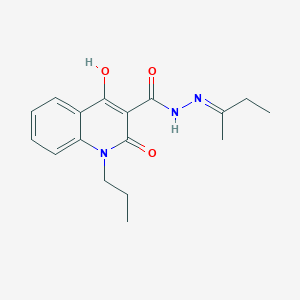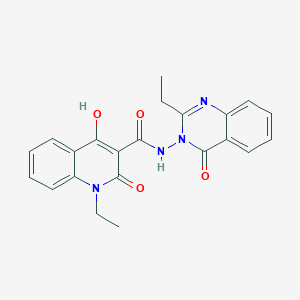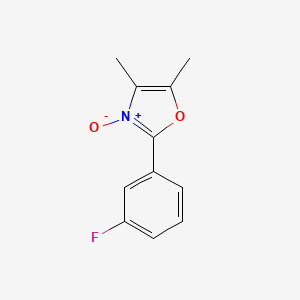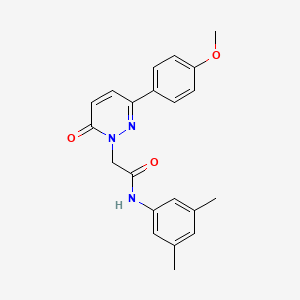
4-HO-N'-(1-Methylpropylidene)-2-oxo-1-PR-1,2-dihydro-3-quinolinecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-HO-N’-(1-Methylpropylidene)-2-oxo-1-PR-1,2-dihydro-3-quinolinecarbohydrazide is a complex organic compound with a unique structure that includes a quinoline core, a hydrazide group, and a methylpropylidene substituent. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HO-N’-(1-Methylpropylidene)-2-oxo-1-PR-1,2-dihydro-3-quinolinecarbohydrazide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Hydrazide Group: The hydrazide group is introduced by reacting the quinoline derivative with hydrazine hydrate under reflux conditions.
Addition of the Methylpropylidene Group: The final step involves the condensation of the hydrazide derivative with an appropriate aldehyde or ketone, such as methylpropanal, under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the quinoline core or the hydrazide group, potentially yielding dihydroquinoline or hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline core, where various substituents can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could produce dihydroquinoline compounds.
Scientific Research Applications
Chemistry
In synthetic chemistry, 4-HO-N’-(1-Methylpropylidene)-2-oxo-1-PR-1,2-dihydro-3-quinolinecarbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, this compound is investigated for its potential antimicrobial and anticancer activities. The presence of the quinoline core, known for its biological activity, makes it a candidate for drug development and biochemical studies.
Medicine
In medicinal chemistry, derivatives of this compound are studied for their potential therapeutic effects. Research focuses on their ability to interact with biological targets, such as enzymes or receptors, to modulate physiological processes.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-HO-N’-(1-Methylpropylidene)-2-oxo-1-PR-1,2-dihydro-3-quinolinecarbohydrazide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes, which is a potential mechanism for its anticancer activity. The hydrazide group can form covalent bonds with enzyme active sites, inhibiting their function and leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 4-HO-N’-(1-Methylpropylidene)-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide
- 1-Hexyl-4-HO-N’-(1-Methylpropylidene)-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide
- 1-Allyl-4-HO-N’-(1-Methylpropylidene)-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide
Uniqueness
The uniqueness of 4-HO-N’-(1-Methylpropylidene)-2-oxo-1-PR-1,2-dihydro-3-quinolinecarbohydrazide lies in its specific substituents and the resulting biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, stability, and reactivity, making it a valuable compound for further research and development.
This detailed overview provides a comprehensive understanding of 4-HO-N’-(1-Methylpropylidene)-2-oxo-1-PR-1,2-dihydro-3-quinolinecarbohydrazide, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C17H21N3O3 |
|---|---|
Molecular Weight |
315.37 g/mol |
IUPAC Name |
N-[(E)-butan-2-ylideneamino]-4-hydroxy-2-oxo-1-propylquinoline-3-carboxamide |
InChI |
InChI=1S/C17H21N3O3/c1-4-10-20-13-9-7-6-8-12(13)15(21)14(17(20)23)16(22)19-18-11(3)5-2/h6-9,21H,4-5,10H2,1-3H3,(H,19,22)/b18-11+ |
InChI Key |
VYGHIRYTACFNIM-WOJGMQOQSA-N |
Isomeric SMILES |
CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)N/N=C(\C)/CC)O |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN=C(C)CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B11208643.png)
![2-(4-methylphenyl)-2-oxoethyl N-[(4-ethylphenyl)carbonyl]tryptophanate](/img/structure/B11208656.png)


![N-(4-fluorophenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11208678.png)
![1-(2,5-Dimethylphenyl)-3-hydroxy-3-(4-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11208685.png)
![1-(4-chlorophenyl)-N-(2-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11208686.png)
![3-amino-N-(3-chloro-2-methylphenyl)-4-(2-furyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B11208690.png)
![1-(3-Chloro-4-fluorophenyl)-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B11208694.png)
![1-(4-Ethoxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11208698.png)
![4-(4-methylpiperidin-1-yl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11208706.png)

![3-Chloro-N-[(4-chlorophenyl)(cyclohexylcarbamoyl)methyl]-N-[(4-chlorophenyl)methyl]propanamide](/img/structure/B11208716.png)
![N-(2,4-dimethylphenyl)-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B11208718.png)
